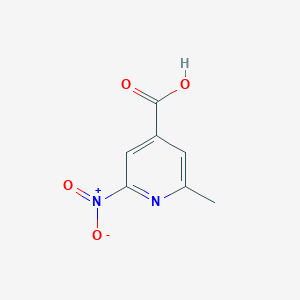
2-methyl-6-nitroisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-nitroisonicotinic acid is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the second position, a nitro group at the sixth position, and a carboxylic acid group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitroisonicotinic acid typically involves nitration of 2-methylpyridine followed by carboxylation. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the sixth position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Methyl-6-aminopyridine-4-carboxylic acid.
Reduction: Formation of 2-Methyl-6-nitropyridine-4-methanol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-methyl-6-nitroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-6-nitroisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
2-methyl-6-nitroisonicotinic acid can be compared with other nitropyridine derivatives:
2-Methyl-4-nitropyridine-3-carboxylic acid: Similar structure but different position of the nitro and carboxylic acid groups.
2-Methyl-5-nitropyridine-4-carboxylic acid: Similar structure but different position of the nitro group.
2-Methyl-6-aminopyridine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
60780-79-2 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-methyl-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)3-6(8-4)9(12)13/h2-3H,1H3,(H,10,11) |
InChI Key |
SEINDVQONGIVNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


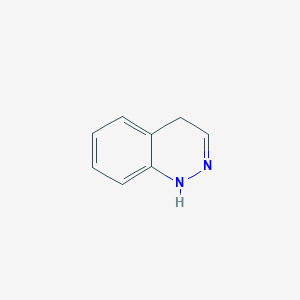
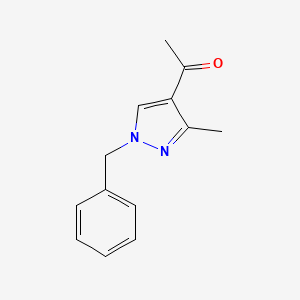
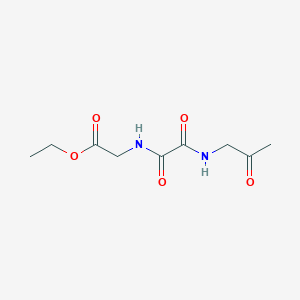
![3-Bromo-N-butylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8695271.png)
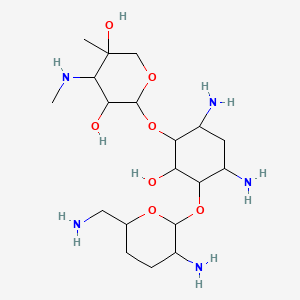
![[5-(Pyridin-3-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B8695297.png)
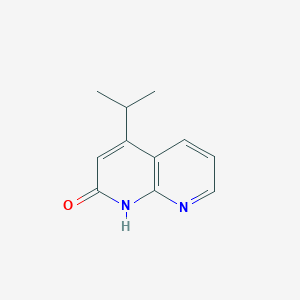
![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)
![N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)
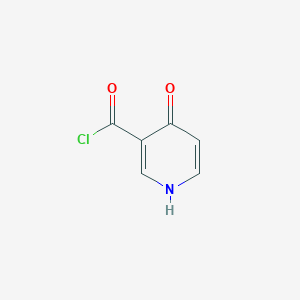
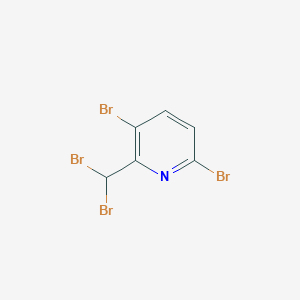
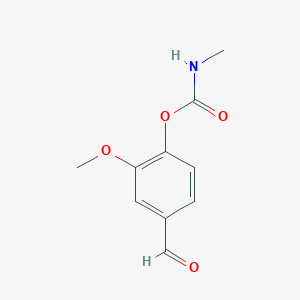
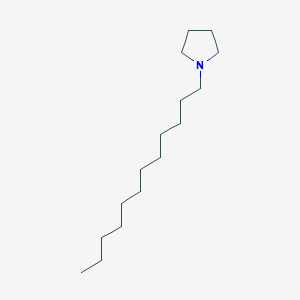
![Phenol, 5-[(2-hydroxyethyl)amino]-4-methoxy-2-methyl-](/img/structure/B8695361.png)
